3-(Hydroxymethyl)azetidin-3-ol hydrochloride

Medicinal Chemistry DNA Polymerase Theta (Polθ) Inhibition Bioisosterism

3-(Hydroxymethyl)azetidin-3-ol hydrochloride (CAS 934665-98-2) is a substituted azetidine compound with the molecular formula C4H10ClNO2 and a molecular weight of 139.58 g/mol. It is characterized by a four-membered saturated heterocyclic ring containing one nitrogen atom, with both a hydroxyl (-OH) and a hydroxymethyl (-CH2OH) group substituted at the 3-position.

Molecular Formula C4H10ClNO2
Molecular Weight 139.58
CAS No. 934665-98-2
Cat. No. B2944921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)azetidin-3-ol hydrochloride
CAS934665-98-2
Molecular FormulaC4H10ClNO2
Molecular Weight139.58
Structural Identifiers
SMILESC1C(CN1)(CO)O.Cl
InChIInChI=1S/C4H9NO2.ClH/c6-3-4(7)1-5-2-4;/h5-7H,1-3H2;1H
InChIKeyDETSFBGPJSHZQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Hydroxymethyl)azetidin-3-ol hydrochloride (CAS 934665-98-2): Technical Specifications and Research-Grade Procurement


3-(Hydroxymethyl)azetidin-3-ol hydrochloride (CAS 934665-98-2) is a substituted azetidine compound with the molecular formula C4H10ClNO2 and a molecular weight of 139.58 g/mol [1]. It is characterized by a four-membered saturated heterocyclic ring containing one nitrogen atom, with both a hydroxyl (-OH) and a hydroxymethyl (-CH2OH) group substituted at the 3-position [1]. This geminal disubstitution on the azetidine scaffold provides a unique combination of hydrogen bond donor/acceptor capacity (4 donors, 3 acceptors) and conformational rigidity, making it a distinct building block for medicinal chemistry and organic synthesis [1].

Critical Structural Differentiation: Why 3-(Hydroxymethyl)azetidin-3-ol Hydrochloride Cannot Be Replaced by Simpler Azetidine Analogs


3-(Hydroxymethyl)azetidin-3-ol hydrochloride cannot be substituted with simpler, more common azetidine building blocks like 3-hydroxyazetidine or 3-azetidinemethanol without fundamentally altering the physicochemical and biological properties of the final molecule. The unique geminal disubstitution of both a hydroxyl and a hydroxymethyl group at the 3-position creates a distinct hydrogen-bonding network and a defined spatial orientation for further derivatization [1]. This specific arrangement has been validated as an effective bioisostere for the pyrrolidin-3-ol scaffold, a feature not shared by mono-substituted azetidines, enabling it to unlock novel chemical space in drug discovery programs where a precise three-dimensional pharmacophore is required [2].

Quantitative Differentiation Evidence: 3-(Hydroxymethyl)azetidin-3-ol Hydrochloride vs. Closest Analogs and Alternatives


Validated Bioisosteric Replacement for Pyrrolidin-3-ol in Drug Discovery

In the AI-enabled development of novel polymerase theta (Polθ) inhibitors, the 3-hydroxymethyl-azetidine core scaffold was identified and validated as an effective bioisostere for the pyrrolidin-3-ol ring system [1]. This specific structural motif was incorporated into advanced leads (B3 and the metabolically stable deuterated compound C1) that demonstrated favorable pharmacokinetic properties and significant antiproliferative activity in DNA repair-compromised cells [1]. This is a key point of differentiation, as the simpler and more widely available 3-hydroxyazetidine and 3-azetidinemethanol scaffolds have not been validated as direct pyrrolidin-3-ol bioisosteres.

Medicinal Chemistry DNA Polymerase Theta (Polθ) Inhibition Bioisosterism

Comparative Physicochemical Profile: Hydrogen Bonding Capacity and Molecular Rigidity

The target compound features a unique combination of hydrogen bond donors and acceptors compared to its closest structural analogs. With 4 hydrogen bond donors and 3 acceptors, it has a higher capacity for specific intermolecular interactions than 3-hydroxyazetidine (which lacks the -CH2OH group) and 3-azetidinemethanol (which lacks the 3-OH group) [1]. This distinct profile is critical for establishing specific binding interactions in a biological target's active site. Additionally, the geminal disubstitution at the 3-position limits rotational freedom, providing a more conformationally restricted scaffold compared to 3-azetidinemethanol.

Physicochemical Properties Medicinal Chemistry Building Block Analysis

Differentiated Application in Synthesis: Unique Scaffold for Advanced Heterocyclic Chemistry

The geminal diol-like structure of 3-(hydroxymethyl)azetidin-3-ol distinguishes it from other common azetidine building blocks by providing two distinct, differentially reactive handles for further synthetic elaboration. While mono-functionalized analogs like 3-hydroxyazetidine or 3-azetidinemethanol are widely used, the dual functionality of this compound allows for more complex molecular architectures to be built efficiently. Its value is further underscored by the broader interest in modular synthesis strategies for 3,3-disubstituted azetidines, a class of compounds recognized for their potential in drug development due to their ability to introduce novel three-dimensional vectors into molecules [1].

Organic Synthesis Building Blocks 3,3-Disubstituted Azetidines

Optimal Research Applications for 3-(Hydroxymethyl)azetidin-3-ol Hydrochloride Based on Evidenced Differentiation


Medicinal Chemistry: Bioisosteric Replacement for Pyrrolidin-3-ol

This is the highest-value application supported by primary evidence. Researchers developing inhibitors for targets where a pyrrolidin-3-ol scaffold is present can directly use 3-(hydroxymethyl)azetidin-3-ol hydrochloride as a precursor for creating a more rigid and potentially metabolically distinct azetidine bioisostere. This strategy was successfully employed in the development of novel, orally bioavailable Polθ inhibitors for BRCA-deficient cancers [1].

Synthetic Chemistry: Expedient Building Block for 3,3-Disubstituted Azetidines

This compound serves as a privileged starting material for synthesizing libraries of 3,3-disubstituted azetidines. Its geminal hydroxyl and hydroxymethyl groups offer two points for orthogonal functionalization, enabling the efficient construction of complex, three-dimensional scaffolds that are increasingly sought after in drug discovery to escape flat, aromatic chemical space [2]. This allows for the exploration of novel chemical vectors not easily accessible from mono-functionalized azetidine building blocks.

Chemical Biology: Synthesis of Bifunctional Probes and Linkers

The presence of two distinct nucleophilic sites (-OH and -CH2OH) on a rigid azetidine core makes this compound an ideal precursor for synthesizing bifunctional linkers or probes. One functional group can be used to conjugate to a payload (e.g., a fluorophore or drug molecule), while the other can be used to attach a targeting ligand or a solid support. This allows for the creation of well-defined, rigidly spaced bioconjugates for target engagement studies or PROTAC development.

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